ganoderic acid E
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Overview
Description
Ganoderic acid E is a triterpenoid compound found in the fruiting bodies of Ganoderma mushrooms, particularly Ganoderma lucidum. These mushrooms have been used in traditional East Asian medicine for thousands of years due to their purported health benefits . This compound is one of the many ganoderic acids identified in these mushrooms and is known for its diverse pharmacological activities, including anti-tumor, hepatoprotective, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganoderic acid E is typically extracted from the fruiting bodies of Ganoderma lucidum. The extraction process involves drying the mushrooms, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound primarily relies on submerged fermentation of Ganoderma lucidum. This method involves cultivating the fungus in a liquid medium under controlled conditions. The fermentation process can be optimized by adjusting factors such as pH, temperature, and nutrient composition to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Ganoderic acid E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its structure-activity relationships .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce this compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
Ganoderic acid E exerts its effects through various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also modulates immune responses by enhancing the activity of natural killer cells and promoting the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ) . Additionally, this compound exhibits hepatoprotective effects by reducing oxidative stress and inflammation in the liver .
Comparison with Similar Compounds
Ganoderic acid E is part of a larger group of triterpenoids found in Ganoderma mushrooms. Similar compounds include ganoderic acids A, B, C, and D, as well as lucidenic acids . While these compounds share structural similarities, this compound is unique in its specific pharmacological activities and potency . For example, ganoderic acid A is known for its anti-inflammatory properties, while ganoderic acid B has been studied for its anti-tumor effects .
References
Properties
Molecular Formula |
C30H40O7 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21H,8-14H2,1-7H3,(H,36,37)/t15?,16?,18-,21+,28+,29-,30+/m1/s1 |
InChI Key |
VBGDQDJVTLQGNO-USLMHDLPSA-N |
Isomeric SMILES |
CC(CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
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